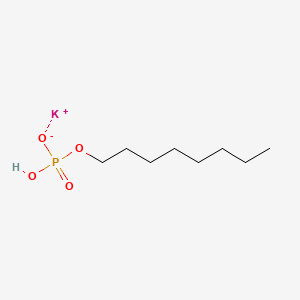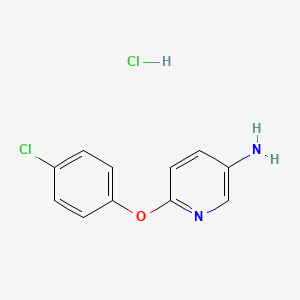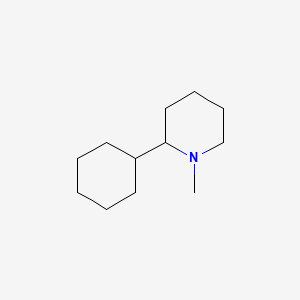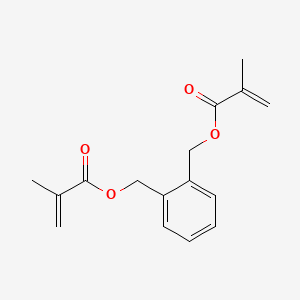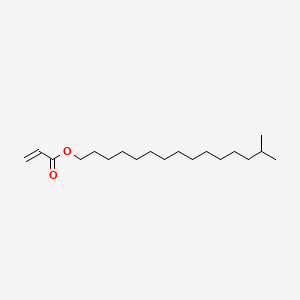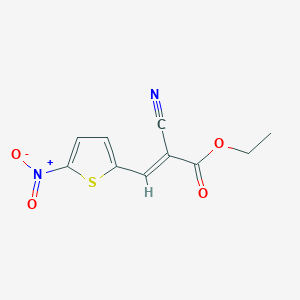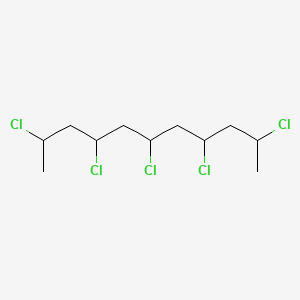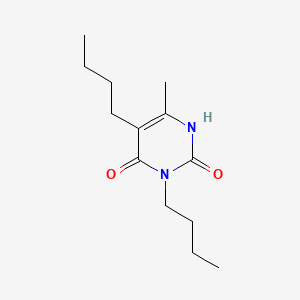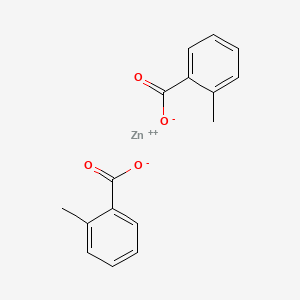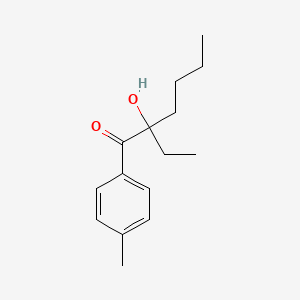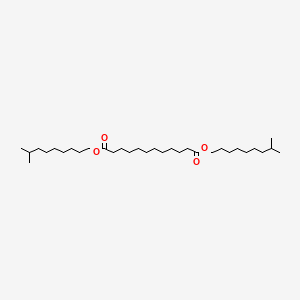
Diisodecyl dodecanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diisodecyl dodecanedioate is an ester compound derived from dodecanedioic acid and isodecyl alcohol. It is known for its excellent emollient properties, making it a valuable ingredient in cosmetic formulations. The compound is characterized by its ability to soften and smooth the skin, promote the formation of intimate mixtures between immiscible liquids, and reduce surface tension in cosmetic products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diisodecyl dodecanedioate is synthesized through the esterification of dodecanedioic acid with isodecyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale esterification reactors. The process includes the purification of the ester product through distillation or other separation techniques to achieve high purity and yield. The use of organic solvents and alkali solutions can further enhance the purification process .
Analyse Des Réactions Chimiques
Types of Reactions: Diisodecyl dodecanedioate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Esterification: Dodecanedioic acid and isodecyl alcohol in the presence of a catalyst (e.g., sulfuric acid) under reflux conditions.
Hydrolysis: Acidic or basic conditions to break the ester bond, yielding dodecanedioic acid and isodecyl alcohol.
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the ester to form dicarboxylic acids.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the ester to primary alcohols.
Major Products Formed:
Hydrolysis: Dodecanedioic acid and isodecyl alcohol.
Oxidation: Dicarboxylic acids.
Reduction: Primary alcohols.
Applications De Recherche Scientifique
Diisodecyl dodecanedioate has a wide range of applications in scientific research and industry:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics.
Biology: Employed in the formulation of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the development of advanced coatings for medical implants and prosthetics.
Industry: Acts as a lubricant in high-performance machinery and as a surfactant in detergents and cleaning agents
Mécanisme D'action
The mechanism of action of diisodecyl dodecanedioate involves its interaction with lipid bilayers in biological membranes. The compound integrates into the lipid bilayer, enhancing membrane fluidity and stability. This interaction can influence various cellular processes, including signal transduction and membrane transport. The molecular targets include membrane proteins and lipid molecules, which are crucial for maintaining cellular integrity and function .
Comparaison Avec Des Composés Similaires
Diisodecyl phthalate: Another ester used as a plasticizer, known for its flexibility-enhancing properties in plastics.
Diisononyl dodecanedioate: A similar ester with comparable applications in plasticizers and lubricants.
Uniqueness: Diisodecyl dodecanedioate stands out due to its superior emollient properties and its ability to form stable emulsions in cosmetic formulations. Its biodegradability and low toxicity make it an environmentally friendly alternative to other plasticizers and lubricants.
Propriétés
Numéro CAS |
63003-35-0 |
|---|---|
Formule moléculaire |
C32H62O4 |
Poids moléculaire |
510.8 g/mol |
Nom IUPAC |
bis(8-methylnonyl) dodecanedioate |
InChI |
InChI=1S/C32H62O4/c1-29(2)23-17-11-9-15-21-27-35-31(33)25-19-13-7-5-6-8-14-20-26-32(34)36-28-22-16-10-12-18-24-30(3)4/h29-30H,5-28H2,1-4H3 |
Clé InChI |
PJCONQOGIAEZNN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCCOC(=O)CCCCCCCCCCC(=O)OCCCCCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



